N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Description
N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a thiazolo-pyrimidine derivative characterized by a fused bicyclic core (thiazolo[4,5-d]pyrimidine) with a 4-ethoxyphenyl substituent at position 3, a cyclopentyl acetamide group at position 2, and a thioether linkage. This article compares its structural, synthetic, and physicochemical properties with analogous compounds, leveraging data from diverse sources.
Properties
Molecular Formula |
C20H22N4O3S3 |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
N-cyclopentyl-2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H22N4O3S3/c1-2-27-14-9-7-13(8-10-14)24-17-16(30-20(24)28)18(26)23-19(22-17)29-11-15(25)21-12-5-3-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,21,25)(H,22,23,26) |
InChI Key |
STAMDZIRFFEMIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4CCCC4)SC2=S |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-cyclopentyl-2-{[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Chemical Reactions Analysis
N-cyclopentyl-2-{[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Scientific Research Applications
N-cyclopentyl-2-{[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide has shown potential in various scientific research applications, including:
Medicinal Chemistry: It has been investigated for its anticancer properties, particularly as a topoisomerase I inhibitor, which can interfere with DNA replication in cancer cells.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying enzyme inhibition and protein interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of other bioactive molecules, contributing to the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-{[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide involves its interaction with topoisomerase I, an enzyme crucial for DNA replication. By inhibiting this enzyme, the compound prevents the unwinding of DNA, thereby halting the replication process and leading to cell death in rapidly dividing cancer cells .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Framework
The target compound features a thiazolo[4,5-d]pyrimidine core, a motif shared with ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (). Key differences include:
- Ring puckering : The pyrimidine ring in adopts a flattened boat conformation (C5 deviation: 0.224 Å), which may influence binding interactions. The target compound’s thiazolo[4,5-d]pyrimidine core likely exhibits similar puckering but with distinct substituent-induced strain.
- The 4-ethoxyphenyl group in the target compound may alter this angle, impacting solubility or target binding .
Substituent Analysis
Aromatic Substituents
- 4-Ethoxyphenyl (target) vs. 4-chlorophenyl (): The ethoxy group (–OCH₂CH₃) enhances electron-donating properties and lipophilicity compared to the electron-withdrawing chloro (–Cl) group in 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide. This difference may influence metabolic stability and receptor affinity .
- Cyclopentyl acetamide (target) vs.
Thioether Linkages
- The –S– bridge in the target compound is conserved in N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide (). However, ’s additional thiadiazole ring may confer higher polar surface area, reducing membrane permeability compared to the target .
Key Reactions
- Alkylation of thiols : The target compound’s synthesis likely involves alkylation of a thiol-pyrimidine intermediate with N-cyclopentyl-2-chloroacetamide, analogous to methods in . For example, 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides were synthesized using sodium methylate and 2-chloroacetamides, achieving ~78% yields under reflux ().
- Cyclocondensation : Formation of the thiazolo-pyrimidine core may parallel the reflux of thiopyrimidines with chloroacetic acid and aldehydes in glacial acetic acid ().
Physicochemical and Spectroscopic Properties
NMR Profiling
- Regions of divergence in NMR shifts (e.g., protons near substituents) were observed in structurally related compounds (). For instance, compounds 1 and 7 showed chemical shift variations in regions A (positions 39–44) and B (29–36) due to substituent electronic effects. The 4-ethoxyphenyl group in the target compound would similarly perturb shifts in these regions, aiding structural elucidation .
Tabulated Comparison of Structural Analogs
Biological Activity
N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a compound that has shown significant promise in various biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on current research findings.
Molecular Characteristics
- Molecular Formula : C23H22N4O3S3
- Molecular Weight : 498.641 Da
- CAS Number : 1040654-30-5
Anticancer Activity
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. Preliminary studies have suggested its potential as an anticancer agent through mechanisms that may involve apoptosis induction and cell cycle arrest.
A study evaluating the compound's effects on human lung adenocarcinoma cells (A549) found that it significantly reduced cell viability. The compound was compared to cisplatin, a standard chemotherapeutic drug, and demonstrated comparable or superior efficacy in certain assays. The log GI(50) values indicated strong activity against non-small cell lung cancer and CNS cancer cell lines, particularly with values around -6.01 for HOP-92 and -6.00 for U251 cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against multidrug-resistant strains of bacteria, including Klebsiella pneumoniae and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies suggest that modifications to the thiazolo[4,5-d]pyrimidine moiety can enhance biological activity. The presence of specific functional groups such as ethoxy phenyl rings contributes to increased potency against cancerous and microbial cells. The thioacetamide linkage is also crucial for maintaining the compound's bioactivity .
Data Summary
Case Studies
- In Vitro Study on Lung Cancer Cells : A549 cells were treated with varying concentrations of N-cyclopentyl compound for 24 hours. An MTT assay demonstrated significant cytotoxicity at concentrations above 50 µM.
- Antimicrobial Efficacy Assessment : The compound was tested against clinical isolates of MRSA and other resistant strains. Results showed a minimum inhibitory concentration (MIC) below 10 µg/mL for several strains, indicating strong antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
